molecular formula C10H19ClO6 B3355185 Methyl-PEG4-acyl chloride CAS No. 62124-69-0

Methyl-PEG4-acyl chloride

Cat. No.: B3355185
CAS No.: 62124-69-0
M. Wt: 270.71 g/mol
InChI Key: HLNFSOCHAKDRBH-UHFFFAOYSA-N
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Description

Methyl-PEG4-acyl chloride is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial in the development of PROTAC molecules, which are designed to selectively degrade target proteins within cells by leveraging the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-PEG4-acyl chloride can be synthesized through the reaction of methyl-PEG4-alcohol with thionyl chloride or oxalyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The reaction is carried out at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The process includes purification steps such as distillation or recrystallization to obtain high-purity products suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl-PEG4-acyl chloride primarily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the acyl chloride group with various nucleophiles, such as amines, alcohols, or water .

Common Reagents and Conditions

    Amines: React with this compound to form amides. This reaction typically occurs at room temperature in the presence of a base such as triethylamine.

    Alcohols: React to form esters. This reaction is often catalyzed by a base and carried out under anhydrous conditions.

    Water: Hydrolyzes this compound to form the corresponding carboxylic acid.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Methyl-PEG4-acyl chloride is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:

Mechanism of Action

Methyl-PEG4-acyl chloride functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby selectively reducing the levels of specific proteins within cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl-PEG2-acyl chloride
  • Methyl-PEG6-acyl chloride
  • Methyl-PEG8-acyl chloride

Uniqueness

Methyl-PEG4-acyl chloride is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTACs, where the linker length can significantly impact the efficacy and selectivity of the resulting molecules .

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10(11)12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNFSOCHAKDRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596927
Record name 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62124-69-0
Record name 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 12.9 g. (62 mmoles) of tetraethylene glycol monomethyl ether and 4.9 g. (62 mmoles) of pyridine is added dropwise to 77 ml. (124 mmoles) of a 17.2% solution of phosgene in benzene stirred in an ice bath with protection from moisture. The pyridine hydrochloride precipitates during the 35 to 40 minute addition and stirring is continued in the ice bath for an additional 2 hours. The reaction mixture is allowed to warm to room temperature and stirred overnight. The benzene solution is decanted from the pyridine hydrochloride which is washed with additional benzene. A stream of nitrogen is passed through the solution to remove excess phosgene as well as most of the benzene. The residual oil is dissolved in benzene-hexane and filtered to remove additional pyridine hydrochloride. The filtrate is evaporated to dryness in vacuo affording 17.1 g. of a residual oil, the infrared analysis of which reveals a strong carbonyl absorption and minimal hydroxyl absorption. The oil is used as is in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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